molecular formula C24H22N4O3 B602172 1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1442400-65-8

1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B602172
CAS No.: 1442400-65-8
M. Wt: 414.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Azilsartan Impurity L acts as a new angipotensin II receptor antagonist in mammals.

Mechanism of Action

Target of Action

Azilsartan Impurity L primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Azilsartan Impurity L acts as an antagonist at the AT1 receptor . It blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking this action, Azilsartan Impurity L helps to lower blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan Impurity L is the renin-angiotensin system . By blocking the AT1 receptor, Azilsartan Impurity L inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .

Pharmacokinetics

The bioavailability of Azilsartan Impurity L is about 60% , with a peak plasma concentration reached within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . These properties contribute to its effective and sustained blood pressure-lowering effect .

Action Environment

The action of Azilsartan Impurity L can be influenced by various environmental factors. For instance, it shows a greater extent of degradation up to 40% with hydrogen peroxide . It is also degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat . These factors can affect the stability and efficacy of Azilsartan Impurity L.

Properties

IUPAC Name

3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEVNSRDOQPXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 2
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 3
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 5
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 6
1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

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